molecular formula C15H9ClN6OS B2935858 N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-49-0

N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2935858
CAS RN: 1396883-49-0
M. Wt: 356.79
InChI Key: HNBFWDSQRRECGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide group (-CONH2), a chlorobenzothiazole group (a benzene ring fused with a thiazole ring which has a chlorine atom), an imidazole ring, and a pyridazine ring .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like nucleophilic substitution, condensation, and cyclization . For instance, imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

A study by Khalifa et al. (2015) involved the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating the process of creating complex organic structures with potential antimicrobial and antitumor activities. The research highlighted the application of such compounds in dyeing polyester fabrics and investigating their color characteristics and fastness properties, as well as their high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. This suggests the compound's utility in developing sterile and/or biologically active fabrics for various applications (Khalifa et al., 2015).

Antimicrobial Evaluation

Gilani et al. (2016) synthesized a series of thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class. The investigation into the antimicrobial properties of these derivatives against various bacterial and fungal strains indicated moderate to good inhibition, showcasing the compound's role in developing potential antimicrobial agents (Gilani et al., 2016).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) explored pyrazole derivatives, including compounds similar in structure to N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, as potential inhibitors of photosynthetic electron transport. These compounds showed inhibitory properties in the micromolar range, comparable to commercial herbicides, indicating their potential use in agricultural settings for controlling weed growth through the inhibition of photosynthesis (Vicentini et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied for potential medicinal uses, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN6OS/c16-9-1-2-10-12(7-9)24-15(18-10)19-14(23)11-3-4-13(21-20-11)22-6-5-17-8-22/h1-8H,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFWDSQRRECGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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